
N-Demethyl Ivabradine D6 Hydrochloride
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Description
N-Demethyl Ivabradine D6 Hcl salt is the deuterium labeled N-Demethyl Ivabradine, which is a metabolite of Ivabradine.
Scientific Research Applications
Pharmacokinetic Studies
N-Demethyl Ivabradine D6 Hydrochloride is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its deuterated nature allows for precise tracking and quantification in biological systems using advanced analytical techniques such as mass spectrometry.
Key Features:
- Enhanced Stability : The incorporation of deuterium improves the stability of the compound during analysis.
- Mass Spectrometry : It serves as an internal standard for quantifying N-Demethyl Ivabradine in biological samples via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) .
Metabolic Profiling
This compound plays a significant role in metabolic profiling studies, particularly concerning its parent compound, Ivabradine. Researchers utilize this compound to investigate metabolic pathways and interactions with various enzymes.
Applications:
- Drug Interaction Studies : Understanding how N-Demethyl Ivabradine D6 interacts with cytochrome P450 enzymes can provide insights into potential drug-drug interactions .
- Biological Activity Assessment : The compound retains some biological activities associated with Ivabradine, such as inhibition of hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), which are crucial for cardiac rhythm regulation .
Cardiovascular Research
This compound is investigated for its effects on cardiac function and signaling pathways. Its ability to inhibit HCN channels makes it relevant for studies focused on heart rate modulation without affecting myocardial contractility.
Research Focus:
- Cardiac Rhythm Studies : Investigating the impact on heart rate and rhythm through ion channel interaction studies.
- Neuroprotective Effects : Exploring potential anti-inflammatory properties and their implications in neurological contexts .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for various assays. Its unique isotopic labeling allows for enhanced detection sensitivity and specificity in complex biological matrices.
Applications:
- Internal Standards : Used as an internal standard in quantitative analysis to improve accuracy in pharmacological studies .
- Comparative Studies : Facilitates comparisons with non-deuterated analogs to assess differences in metabolic behavior and pharmacodynamics .
Comparative Analysis with Related Compounds
The following table summarizes key comparative aspects between this compound and related compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ivabradine | Parent compound | First-in-class HCN channel inhibitor |
N-Demethyl Ivabradine | Direct metabolite | Lacks deuterium labeling; less stable |
N-Methyl Ivabradine | Structural variant | Different methyl group affecting pharmacodynamics |
Ranolazine | Anti-anginal agent | Targets sodium channels; different mechanism |
Bisoprolol | Beta-blocker | Primarily affects beta-adrenergic receptors |
The unique deuterated structure of this compound enhances its analytical capabilities compared to non-deuterated counterparts, making it particularly valuable in pharmacological research .
Properties
Molecular Formula |
C26H29D6ClN2O5 |
---|---|
Molecular Weight |
497.06 |
Origin of Product |
United States |
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